Cas no 2586232-99-5 (N'-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide)

N'-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is a sulfonohydrazide derivative featuring a bromo-fluoropyridine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound’s structural attributes, including the electron-withdrawing bromo and fluoro substituents, enhance its reactivity in nucleophilic and electrophilic transformations. Its well-defined molecular framework allows for precise modifications, facilitating applications in the development of bioactive molecules. The presence of the tosyl hydrazide group further expands its utility in coupling reactions and heterocycle formation. This compound is characterized by high purity and stability, ensuring reliable performance in synthetic workflows. Its versatility makes it suitable for use in medicinal chemistry and materials science.
N'-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide structure
2586232-99-5 structure
Product Name:N'-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
CAS No:2586232-99-5
MF:C13H11BrFN3O2S
MW:372.2127
CID:5077219
Update Time:2025-06-20

N'-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide Chemical and Physical Properties

Names and Identifiers

    • N'-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
    • Inchi: 1S/C13H11BrFN3O2S/c1-9-2-4-12(5-3-9)21(19,20)18-17-7-10-6-11(14)8-16-13(10)15/h2-8,18H,1H3/b17-7+
    • InChI Key: MLYIXSASCRLEBE-REZTVBANSA-N
    • SMILES: BrC1C([H])=NC(=C(C=1[H])/C(/[H])=N/N([H])S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(=O)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 461
  • XLogP3: 2.9
  • Topological Polar Surface Area: 79.8

N'-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide Pricemore >>

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Additional information on N'-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide

N'-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide: A Comprehensive Overview

N'-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide, with the CAS number 2586232-99-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic sulfonohydrazide derivative has garnered attention due to its unique structural features and potential applications in drug discovery and medicinal chemistry. The compound's molecular framework, featuring a 5-bromo-2-fluoropyridine core, combined with a 4-methylbenzenesulfonohydrazide moiety, presents a rich scaffold for further chemical manipulation and biological evaluation.

The 5-bromo-2-fluoropyridine moiety is particularly noteworthy, as halogenated pyridines are widely recognized for their role in medicinal chemistry due to their ability to enhance binding affinity and metabolic stability. The presence of both bromine and fluorine atoms introduces multiple points of interaction with biological targets, making this compound a promising candidate for the development of novel therapeutic agents. Additionally, the 4-methylbenzenesulfonohydrazide group contributes to the compound's reactivity, enabling various transformations that can be exploited in synthetic chemistry.

In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The structural features of N'-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide make it an attractive candidate for such applications. For instance, the sulfonohydrazide moiety has been shown to exhibit inhibitory activity against various enzymes involved in inflammatory processes. This has led to extensive research into derivatives of this class of compounds as potential anti-inflammatory agents.

Moreover, the 5-bromo-2-fluoropyridine scaffold has been extensively explored in the context of anticancer drug discovery. Studies have demonstrated that halogenated pyridines can interact with key proteins and enzymes involved in cell proliferation and survival. The bromine atom, in particular, has been found to enhance binding interactions due to its ability to form hydrogen bonds and participate in π-stacking interactions with biological targets. These properties make N'-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide a valuable starting point for designing novel anticancer agents.

The 4-methylbenzenesulfonohydrazide group also contributes to the compound's potential therapeutic applications. Sulfonohydrazides have been reported to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The presence of the methyl group at the para position relative to the sulfonamide group enhances the lipophilicity of the molecule, which can improve its membrane permeability and bioavailability. These characteristics make N'-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide a promising candidate for further development as a therapeutic agent.

In terms of synthetic chemistry, N'-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide serves as an excellent intermediate for the preparation of more complex molecules. The reactivity of the 5-bromo-2-fluoropyridine core allows for nucleophilic substitution reactions, while the 4-methylbenzenesulfonohydrazide group can undergo various transformations, including condensation reactions and cyclization processes. These synthetic attributes make this compound a versatile building block for drug discovery efforts.

The compound's potential applications extend beyond its use as an intermediate in synthetic chemistry. Recent studies have highlighted its role as a key component in the development of novel bioactive molecules. For example, researchers have explored its use in designing inhibitors targeting specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The ability of N'-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide to interact with these enzymes suggests its utility as a lead compound for further optimization.

In conclusion, N'-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide (CAS 2586232-99-5) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features, including the 5-bromo-2-fluoropyridine core and the 4-methylbenzenesulfonohydrazide moiety, make it an attractive candidate for modulating biological pathways associated with various diseases. Furthermore, its role as a synthetic intermediate underscores its importance in medicinal chemistry efforts aimed at developing novel therapeutic agents.

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